molecular formula C9H15AlO9 B7823349 Aluminumlactate CAS No. 99874-23-4

Aluminumlactate

Cat. No. B7823349
Key on ui cas rn: 99874-23-4
M. Wt: 294.19 g/mol
InChI Key: VXYADVIJALMOEQ-UHFFFAOYSA-K
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Patent
US03957598

Procedure details

A polymeric aluminum lactate is prepared in a similar manner to that described in EXAMPLE 11 with the constituents following the formula Al2 (OH)5CH3CHOHCO2.2H2O. A typical batch comprises 106 grams of a 85% solution of lactic acid; 54 grams of activated aluminum and 381 grams of water. The mixture is left at room temperature until the activated aluminum has been substantially consumed.
[Compound]
Name
(OH)5CH3CHOHCO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
54 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
381 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Al:7]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Al+3:7].[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:3.4.5.6|

Inputs

Step One
Name
(OH)5CH3CHOHCO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Four
Name
Quantity
54 g
Type
reactant
Smiles
[Al]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Six
Name
Quantity
381 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been substantially consumed

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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